N-(2-{6-[(2-Hydroxy-benzoyl)-hydrazonomethyl]-7-methoxy-benzo[1,3]dioxol-5-yl}-ethyl)-N-methyl-acetamide
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Overview
Description
N-[[6-[2-[acetyl(methyl)amino]ethyl]-4-methoxy-1,3-benzodioxol-5-yl]methylideneamino]-2-hydroxybenzamide is a member of salicylamides.
Scientific Research Applications
Synthesis and Analgesic Activity : A study by Rádl, Hezký, Konvička, and Krejci (2000) describes the preparation of compounds related to N-(2-{6-[(2-Hydroxy-benzoyl)-hydrazonomethyl]-7-methoxy-benzo[1,3]dioxol-5-yl}-ethyl)-N-methyl-acetamide, focusing on their potential analgesic activity. These compounds are synthesized from 2-hydroxybenzonitrile and show considerable analgesic effects (Rádl et al., 2000).
Potential Potassium-Channel Opener : Another research by Yoon, Yoo, and Shin (1998) examines a benzopyran-based compound, closely related to the one , as a potential potassium-channel opener with cardiovascular therapeutic activities. This study provides insights into the structural and molecular interactions of such compounds (Yoon, Yoo, & Shin, 1998).
Antimicrobial Activities : Sharma, Sharma, and Rane (2004) synthesized and evaluated the antimicrobial activities of compounds related to the given chemical. These synthesized compounds showed significant activity against various Gram-positive and Gram-negative bacteria (Sharma, Sharma, & Rane, 2004).
Spectroscopic and Quantum Mechanical Studies : A study conducted by Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, and Yildiz (2020) explored the vibrational spectra, electronic properties, and photochemical modeling of similar compounds, shedding light on their potential use in dye-sensitized solar cells and non-linear optical activity (Mary et al., 2020).
Antiproliferative Effects and VEGF-A Inhibition : Research by Prashanth, Thirusangu, Vijay Avin, Ranganatha, Prabhakar, and Khanum (2014) synthesized and evaluated novel benzophenone-thiazole derivatives, including those similar to the compound , for their antiproliferative effect and inhibition of Vascular Endothelial Growth Factor A (VEGF-A) (Prashanth et al., 2014).
Properties
Molecular Formula |
C21H23N3O6 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
N-[(E)-[6-[2-[acetyl(methyl)amino]ethyl]-4-methoxy-1,3-benzodioxol-5-yl]methylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C21H23N3O6/c1-13(25)24(2)9-8-14-10-18-20(30-12-29-18)19(28-3)16(14)11-22-23-21(27)15-6-4-5-7-17(15)26/h4-7,10-11,26H,8-9,12H2,1-3H3,(H,23,27)/b22-11+ |
InChI Key |
KLJKYXJKBRDKIO-SSDVNMTOSA-N |
Isomeric SMILES |
CC(=O)N(C)CCC1=CC2=C(C(=C1/C=N/NC(=O)C3=CC=CC=C3O)OC)OCO2 |
SMILES |
CC(=O)N(C)CCC1=CC2=C(C(=C1C=NNC(=O)C3=CC=CC=C3O)OC)OCO2 |
Canonical SMILES |
CC(=O)N(C)CCC1=CC2=C(C(=C1C=NNC(=O)C3=CC=CC=C3O)OC)OCO2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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